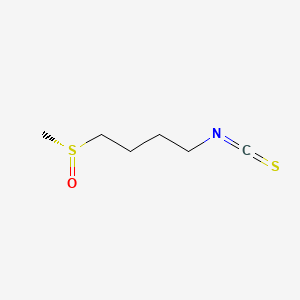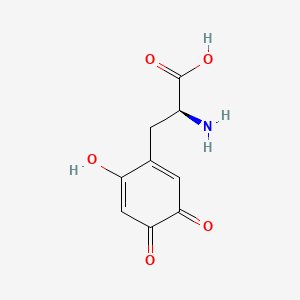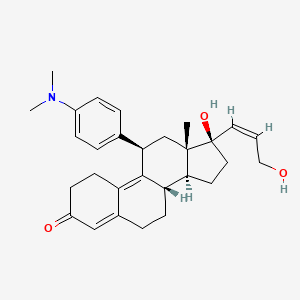
Lilopristone
Übersicht
Beschreibung
Lilopristone is a synthetic, steroidal antiprogestogen with additional antiglucocorticoid activity. It was developed by Schering and patented in 1985 . The compound is known for its abortifacient and endometrial contraceptive properties . It is structurally similar to mifepristone, differing only in the structure of its C17α side chain .
Wissenschaftliche Forschungsanwendungen
Lilopristone has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving steroidal antiprogestogens and antiglucocorticoids.
Wirkmechanismus
Lilopristone exerts its effects by binding to progesterone and glucocorticoid receptors, thereby blocking the action of these hormones at the cellular level . This antagonistic activity leads to the inhibition of progesterone-dependent processes, such as the maintenance of pregnancy and the regulation of the menstrual cycle . The molecular targets and pathways involved include the progesterone receptor and the glucocorticoid receptor, both of which play crucial roles in reproductive and metabolic processes .
Safety and Hazards
When handling Lilopristone, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemische Analyse
Biochemical Properties
Lilopristone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has a high affinity for progesterone receptors, which allows it to act as a progesterone antagonist. This interaction leads to the inhibition of progesterone binding to its cellular receptors in target organs . Additionally, this compound interacts with glucocorticoid receptors, albeit to a lesser extent, due to its reduced antiglucocorticoid activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce menstruation, inhibit nidation, and terminate pregnancy by blocking progesterone action at the endometrium and decreasing progesterone bioavailability . It also suppresses the proliferation of ectopic stromal cells by downregulating the expression of NF-kappaB P65 mRNA and NF-kappaB P65 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to progesterone receptors, preventing progesterone from exerting its effects. This leads to a decrease in progesterone synthesis by the corpus luteum and placenta, as well as interference with progesterone binding to its cellular receptors . Additionally, this compound may inactivate cytochrome P450 (CYP) 3A4 in a cofactor- and time-dependent manner, suggesting complexation and induction of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can induce menstruation within 2-4 days after administration during the mid-luteal phase . The stability and degradation of this compound, as well as its long-term effects on cellular function, are crucial factors to consider in in vitro and in vivo studies. For example, this compound’s luteolytic effect can be prevented by exogenous treatment with human chorionic gonadotropin (hCG), although premature menstruation may still occur .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In bonnet monkeys, administration of this compound at 25 mg/day during the mid-luteal phase induced menstruation and provided 100% pregnancy protection when administered around the time of implantation . Higher doses may lead to toxic or adverse effects, such as a significant decrease in serum progesterone levels and induced abortion .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is a substrate of cytochrome P450 (CYP) 3A4, an enzyme crucial for human xenobiotic metabolism . This compound’s interaction with CYP3A4 may lead to enzyme inactivation and changes in metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its distribution is influenced by its binding to plasma proteins, such as α1-acid glycoprotein (AAG), which affects its bioavailability and localization . The transport and accumulation of this compound in specific tissues are essential for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may localize to specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Lilopristone is synthesized through a series of chemical reactions involving steroidal precursors. The synthetic route typically involves the modification of the steroid nucleus to introduce the necessary functional groups. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations . Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Lilopristone undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Lilopristone is similar to other steroidal antiprogestogens, such as:
Mifepristone: Structurally similar but with a different C17α side chain, resulting in reduced antiglucocorticoid activity.
Aglepristone: Another antiprogestogen with similar applications in fertility regulation.
Onapristone: Known for its use in cancer research due to its antiprogestogenic properties.
Telapristone: Investigated for its potential use in treating uterine fibroids and endometriosis.
Toripristone: Studied for its effects on reproductive health and potential contraceptive applications.
This compound’s uniqueness lies in its specific structural modifications, which confer distinct pharmacological properties, particularly its reduced antiglucocorticoid activity compared to mifepristone .
Eigenschaften
IUPAC Name |
(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWGILQXUPXEW-FUSOFXSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034575 | |
| Record name | Lilopristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97747-88-1 | |
| Record name | Lilopristone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97747-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lilopristone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097747881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lilopristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LILOPRISTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GL26H7N6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









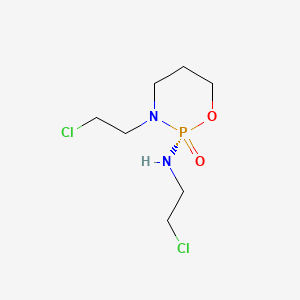

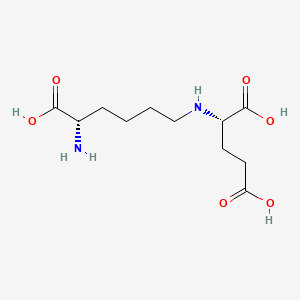
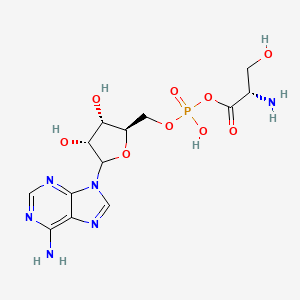
![2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1675331.png)
